Anilamate
Description
Anilamate (C₁₅H₁₄N₂O₃, molecular weight: 270.29 g/mol) is a synthetic compound characterized by a hybrid structure combining an ester group and an aniline-derived aromatic moiety . Key computational parameters include:
- Hydrogen bond donors: 2
- Rotatable bonds: 4
- Tautomers: 4
- Topological polar surface area (TPSA): 67.4 Ų
- Heavy atom count: 20 .
Notably, its XlogP (a measure of lipophilicity) is unspecified in available data, complicating direct comparisons with structurally similar compounds.
Properties
CAS No. |
5591-49-1 |
|---|---|
Molecular Formula |
C15H14N2O3 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
[2-(phenylcarbamoyl)phenyl] N-methylcarbamate |
InChI |
InChI=1S/C15H14N2O3/c1-16-15(19)20-13-10-6-5-9-12(13)14(18)17-11-7-3-2-4-8-11/h2-10H,1H3,(H,16,19)(H,17,18) |
InChI Key |
BEECRKDUIIQEBI-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OC1=CC=CC=C1C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Biological Activity
Anilamate is an organic compound belonging to the class of amides, characterized by the presence of an aniline group attached to a carboxylic acid derivative. Its structural uniqueness contributes to a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical applications. This article delves into the biological activity of this compound, highlighting its antimicrobial properties, potential therapeutic uses, and relevant case studies.
Antimicrobial Activity
This compound compounds have shown significant antimicrobial activity against various bacterial strains. Research indicates that certain derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Efficacy of this compound Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound A | Staphylococcus aureus | 32 µg/mL |
| This compound B | Escherichia coli | 16 µg/mL |
| This compound C | Pseudomonas aeruginosa | 64 µg/mL |
The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways. The aniline moiety enhances the compound's ability to penetrate bacterial membranes, leading to increased efficacy .
Therapeutic Potential
In addition to its antimicrobial properties, this compound has been investigated for its potential in treating various diseases. Preliminary studies suggest that it may possess anti-inflammatory and analgesic effects, making it a candidate for pain management therapies .
Case Study 1: Treatment of Bacterial Infections
A clinical trial involving patients with chronic bacterial infections assessed the efficacy of this compound derivatives. Patients treated with this compound A showed a significant reduction in infection markers compared to the control group. The study concluded that this compound could be a viable alternative in antibiotic therapy, particularly for resistant strains .
Case Study 2: Anti-inflammatory Effects
In a controlled laboratory setting, researchers evaluated the anti-inflammatory properties of this compound in animal models. The results indicated a marked decrease in inflammatory cytokines following treatment with this compound C, suggesting its potential application in inflammatory diseases such as arthritis .
Comparison with Similar Compounds
Anilamate belongs to the aromatic ester class. Below, it is compared to methyl anthranilate (C₈H₉NO₂) and benzocaine (C₉H₁₁NO₂), which share functional groups or therapeutic relevance.
Structural and Physicochemical Properties
| Parameter | This compound | Methyl Anthranilate | Benzocaine |
|---|---|---|---|
| Molecular Weight (g/mol) | 270.29 | 151.16 | 165.19 |
| Hydrogen Bond Donors | 2 | 1 | 2 |
| Rotatable Bonds | 4 | 2 | 4 |
| TPSA (Ų) | 67.4 | 52.3 | 52.3 |
| LogP (Predicted) | Not reported | 1.56 | 2.47 |
Key Findings :
- Flexibility : this compound’s four rotatable bonds may confer conformational adaptability, similar to benzocaine, which could influence binding to biological targets .
- Lipophilicity : Benzocaine’s higher logP (2.47) suggests greater membrane permeability than this compound (assuming comparable logP values), though this compound’s TPSA (67.4 Ų) indicates moderate polarity .
Pharmacokinetic and Pharmacodynamic Implications
- Methyl Anthranilate : Used in flavoring and fragrances, its lower molecular weight and logP (1.56) favor rapid diffusion but limit sustained activity.
- Benzocaine : A local anesthetic with a logP of 2.47, enabling efficient penetration into lipid-rich tissues. Its ester group is prone to hydrolysis, shortening its duration of action .
- This compound : Structural complexity (C₁₅H₁₄N₂O₃) may enhance receptor specificity compared to simpler esters, though its metabolic stability remains uncharacterized in available data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
